molecular formula C12H14N2O4S B2973906 2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid CAS No. 1291949-42-2

2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid

Cat. No.: B2973906
CAS No.: 1291949-42-2
M. Wt: 282.31
InChI Key: OUMWJNPIBYBDKD-UHFFFAOYSA-N
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Description

2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Methoxyacetic acid derivatives: These compounds have similar functional groups but different core structures.

Uniqueness

2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid is unique due to its specific combination of functional groups and core structure.

Properties

IUPAC Name

2-[(5-ethyl-6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-7-6(2)19-12-10(7)11(17)13-8(14-12)4-18-5-9(15)16/h3-5H2,1-2H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWJNPIBYBDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)NC(=N2)COCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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